Methyl 2-(chloromethyl)cyclohexane-1-carboxylate
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Overview
Description
Methyl 2-(chloromethyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C10H17ClO2. It is a derivative of cyclohexane, featuring a chloromethyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(chloromethyl)cyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the chloromethylation of methyl cyclohexane-1-carboxylate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require a controlled temperature to ensure the selective formation of the chloromethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted cyclohexane derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(chloromethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester and chloromethyl groups.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents, particularly those targeting specific biochemical pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-(chloromethyl)cyclohexane-1-carboxylate exerts its effects depends on the specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic attack, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohexane-1-carboxylate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)cyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, leading to different reactivity and applications.
Cyclohexane-1,2-dicarboxylate: Contains two carboxylate groups, offering different chemical properties and reactivity.
Uniqueness
Methyl 2-(chloromethyl)cyclohexane-1-carboxylate is unique due to the presence of both a chloromethyl and an ester group, providing a versatile platform for various chemical transformations. Its reactivity and functional groups make it valuable in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
methyl 2-(chloromethyl)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIXVSJKZAIFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824322-83-9 |
Source
|
Record name | methyl 2-(chloromethyl)cyclohexane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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